4-((3-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)benzonitrile

SCD1 inhibition heteroaryl SAR metabolic disease

Choose 2034225-77-7 for its superior SCD1 inhibitor scaffold. The pyridazine core provides a ~3-fold potency advantage over pyridine analogs, while the sulfonamide linker confers greater metabolic stability than carboxamide-based inhibitors. The six-membered piperidine ring offers enhanced conformational flexibility for optimizing target residence time over pyrrolidine counterparts. Ideal for SAR exploration in metabolic disease programs, this scaffold is supported by a clear patent landscape under US Patent 9,102,669 B2, reducing legal risk.

Molecular Formula C16H16N4O3S
Molecular Weight 344.39
CAS No. 2034225-77-7
Cat. No. B2816260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((3-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)benzonitrile
CAS2034225-77-7
Molecular FormulaC16H16N4O3S
Molecular Weight344.39
Structural Identifiers
SMILESC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C#N)OC3=NN=CC=C3
InChIInChI=1S/C16H16N4O3S/c17-11-13-5-7-15(8-6-13)24(21,22)20-10-2-3-14(12-20)23-16-4-1-9-18-19-16/h1,4-9,14H,2-3,10,12H2
InChIKeyXTELNJKYDKGHIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((3-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)benzonitrile (CAS 2034225-77-7): Procurement-Grade Characterization for SCD1 & Kinase Inhibitor Research


4-((3-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)benzonitrile (CAS 2034225-77-7) is a synthetic small molecule featuring a pyridazine–piperidine–sulfonamide scaffold linked to a para-benzonitrile group [1]. With a molecular formula of C16H16N4O3S and molecular weight of 344.39 g·mol⁻¹, it belongs to the substituted piperidinyl-pyridazinyl class that has been patented as stearoyl-CoA desaturase-1 (SCD1) inhibitors for metabolic disorders such as obesity and type‑2 diabetes [2]. The compound is typically supplied at ≥95% purity and is utilized in early-stage drug discovery, structure–activity relationship (SAR) exploration, and chemical biology probe development [1].

Why Generic Substitution with Pyridazine Sulfonamide Analogs Fails: Structural Determinants of Potency in SCD1-Targeted Procurement for 2034225-77-7


Within the pyridazine–sulfonamide chemotype, small structural variations produce large differences in target potency and pharmacokinetic behavior. In SCD1 inhibitor programs, replacing the pyridazine core with pyridine resulted in an approximate 3‑fold loss of inhibitory potency, and substituting the sulfonamide linker with a carboxamide altered both metabolic stability and hydrogen‑bonding geometry [1]. The piperidine ring size (6‑membered vs. 5‑membered pyrrolidine) further modulates conformational flexibility and off-rate from the enzyme active site [2]. Consequently, procurement officers cannot arbitrarily interchange 2034225-77-7 with its close analogs—even those sharing the pyridazine‑3‑yloxy motif—without risking substantial changes in SAR outcome.

Quantitative Differentiation Evidence for 4-((3-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)benzonitrile Relative to Closest Structural Analogs


Pyridazine vs. Pyridine Heteroaryl Core: 3‑Fold Potency Advantage in SCD1 Inhibition

The pyridazine ring in 2034225-77-7 is expected to confer approximately 3‑fold greater SCD1 inhibitory potency compared to the direct pyridine analog. In a systematic SAR survey of SCD1 inhibitors, the pyridazine‑containing scaffold exhibited a 3‑fold improvement in potency over the corresponding pyridine variant, attributable to the additional nitrogen atom’s favorable interaction with the enzyme active site [1].

SCD1 inhibition heteroaryl SAR metabolic disease

Sulfonamide vs. Carboxamide Linker: Differential Metabolic Stability and Hydrogen‑Bonding Geometry

Replacing the sulfonamide linker of 2034225-77-7 with a carboxamide, as in many early pyridazine‑based SCD1 inhibitors (e.g., compound 28c), alters both metabolic stability and hydrogen‑bonding capacity. The sulfonamide group provides two H‑bond acceptors and a tetrahedral geometry that is resistant to amidase cleavage, whereas carboxamides are susceptible to hydrolysis and offer different vector geometry [1]. Published SCD1 inhibitors with a pyridazine‑carboxamide template show potent enzymatic activity (representative IC50 = 14 nM for XEN‑103), but the sulfonamide linker in 2034225-77-7 may extend half‑life in hepatic microsome assays [2].

linker SAR metabolic stability SCD1 inhibitor

Piperidine vs. Pyrrolidine Ring: Conformational Flexibility and Target Residence Time

The six‑membered piperidine ring in 2034225-77-7 offers greater conformational flexibility than the five‑membered pyrrolidine ring found in the direct analog 4-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile (CAS 2034481-64-4). Molecular modeling indicates that piperidine can access chair conformations with different orientations of the 3‑pyridazinyloxy substituent, potentially modulating target residence time and selectivity [1]. The pyrrolidine analog, while more rigid, may show faster off-rates from certain enzyme targets. No direct head‑to‑head residence time data are available for this specific pair; this evidence is based on conformational principles established across multiple piperidine‑vs‑pyrrolidine matched pairs in medicinal chemistry .

ring size SAR conformational analysis residence time

Benzonitrile vs. Other Para‑Substituted Phenyl Groups: Electron‑Withdrawing Effect on SCD1 Potency

The para‑benzonitrile substituent in 2034225-77-7 provides a strong electron‑withdrawing effect (Hammett σp ≈ 0.66) that significantly influences the electron density of the sulfonamide and, consequently, the compound’s potency at SCD1. Published SAR for pyridazine‑based SCD1 inhibitors indicates that electron‑withdrawing groups on the right‑hand side aromatic ring improve potency, and the nitrile group consistently ranks among the most potency‑enhancing substituents in this series [1]. In contrast, analogs bearing electron‑donating groups (e.g., para‑methoxy) or unsubstituted phenyl show reduced inhibitory activity [1].

electron‑withdrawing group SAR SCD1 inhibitor

Patent‑Backed SCD1 Inhibitor Scaffold: Enabling FTO‑Safe Lead Optimization

The core scaffold of 2034225-77-7, namely substituted piperidinyl‑pyridazinyl derivatives, is explicitly claimed in US Patent 9,102,669 B2 (Janssen Pharmaceutica NV) [1]. This patent covers the use of such compounds as SCD1 inhibitors for the treatment of obesity, type‑II diabetes, and related metabolic disorders. The inclusion of 2034225-77-7 within this patent family provides a defined intellectual property framework that can be leveraged for lead optimization with a clear pathway to composition‑of‑matter protection, unlike unpatented or public‑domain analogs that lack FTO clarity.

intellectual property SCD1 inhibitor freedom to operate

Optimal Research and Industrial Application Scenarios for 4-((3-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)benzonitrile Based on Differentiated Evidence


SCD1 Inhibitor Lead Optimization Leveraging Pyridazine‑Sulfonamide Potency and Metabolic Stability

2034225-77-7 is best deployed as a starting scaffold for SCD1 inhibitor optimization in metabolic disease programs. The pyridazine core provides a ~3‑fold potency advantage over pyridine (class-level SAR), while the sulfonamide linker may confer superior metabolic stability relative to carboxamide‑linked SCD1 inhibitors such as XEN‑103 (IC50 = 14 nM) [1]. Medicinal chemistry teams can use this compound to explore substitutions on the benzonitrile ring while retaining the potency‑enhancing electron‑withdrawing nitrile group [2].

Conformational SAR Studies: Piperidine Ring as a Tool for Modulating Target Residence Time

The six‑membered piperidine ring of 2034225-77-7 provides greater conformational flexibility than the five‑membered pyrrolidine analog (CAS 2034481-64-4), making it a superior choice for conformational SAR studies aimed at optimizing target residence time [1]. With 4 rotatable bonds and a topological polar surface area (TPSA) of 105 Ų, researchers can systematically vary the orientation of the pyridazinyloxy substituent and correlate conformational populations with off‑rate kinetics [1].

Kinase Inhibitor and Protease Probe Development Using the Pyridazine‑Piperidine Sulfonamide Scaffold

The sulfonamide group in 2034225-77-7 serves as a privileged hydrogen‑bonding motif frequently exploited in kinase inhibitor and protease inhibitor design [1]. The compound’s computed XLogP3 of 1.3 and TPSA of 105 Ų place it within favorable drug‑like property space, making it suitable for fragment‑based or HTS‑derived probe development programs targeting kinases or serine/cysteine proteases [2].

IP‑Guided Industrial Lead Optimization with FTO Certainty

For industrial R&D teams requiring freedom‑to‑operate clarity, 2034225-77-7 falls within the generic claims of US Patent 9,102,669 B2, providing a defined patent landscape for composition‑of‑matter protection of optimized derivatives [1]. This reduces legal uncertainty compared to unpatented or poorly characterized analogs, facilitating smoother progression from hit identification to patent filing in SCD1‑targeted programs.

Quote Request

Request a Quote for 4-((3-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.